5H-Benzo[b]phosphindole

Fluorescent materials DFT calculation Phosphole-based π-systems

5H-Benzo[b]phosphindole (dibenzophosphole) features a fully rigid, planar π-conjugated backbone with zero rotatable bonds, ensuring absolute conformational predictability for high-precision synthesis. Its pyramidal inversion barrier differs systematically from monocyclic phospholes (~16 kcal/mol), directly governing configurational stability in asymmetric catalysis and chiral ligand design. The fused benzo-framework fundamentally alters HOMO/LUMO levels, ionization potentials, and electron affinity versus non-fused analogs, critically impacting charge injection and transport in optoelectronic devices. Validated in CP-OLED emitters (28.3% EQE, |gEL| up to 1.4×10⁻³), fluorescent materials with tunable oscillator strengths, and CO₂ co-electrocatalysis (TOF 15 s⁻¹, quantitative CO selectivity). Air-sensitive; supplied at 99% purity under inert atmosphere.

Molecular Formula C12H9P
Molecular Weight 184.17 g/mol
CAS No. 244-87-1
Cat. No. B1590465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Benzo[b]phosphindole
CAS244-87-1
Molecular FormulaC12H9P
Molecular Weight184.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3P2
InChIInChI=1S/C12H9P/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H
InChIKeyIGDNJMOBPOHHRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Benzo[b]phosphindole (CAS 244-87-1) Sourcing Guide: Core Structure and Procurement Considerations


5H-Benzo[b]phosphindole (CAS 244-87-1, molecular formula C12H9P, MW 184.17 g/mol), also designated dibenzophosphole, is a phosphorus-containing π-conjugated heterocyclic compound comprising a phosphole ring fused between two benzene rings [1]. This parent scaffold serves as the fundamental structural motif for an extensive family of derivatives with established utility in organic electronics, catalysis, and materials science [2]. Commercially available at analytical purities of 99% , the compound is notably air-sensitive and requires storage under inert atmosphere (nitrogen or argon) . Its fused aromatic system confers a fully rigid, planar π-conjugated backbone with zero rotatable bonds, making it a high-precision building block where conformational predictability is critical [1].

Why Simple Phospholes Cannot Substitute for the 5H-Benzo[b]phosphindole Scaffold


In-class phosphorus heterocycles such as monocyclic phospholes (e.g., 1,2,5-triphenylphosphole), non-benzo-fused phosphindoles, and even the extended dibenzophosphole system cannot be freely interchanged in scientific applications because key physicochemical and performance characteristics vary systematically with ring fusion and substitution. The pyramidal inversion barrier at the phosphorus center, a fundamental determinant of configurational stability in asymmetric applications, differs substantially across the phosphole → phosphindole → dibenzophosphole series, with measured ΔG* values of approximately 16 kcal/mol for phospholes compared to significantly different values for benzo-fused analogs [1]. Similarly, the fused aromatic framework of the 5H-benzo[b]phosphindole core fundamentally alters HOMO energy levels, ionization potentials, and electron affinity compared to non-fused phospholes, directly impacting electronic injection and charge transport capabilities in optoelectronic devices [2]. Procurement decisions that treat all organophosphorus heterocycles as interchangeable risk compromised device performance, unpredictable catalytic outcomes, or failed synthetic derivatization—the quantitative evidence below establishes where specific differentiation lies.

Quantitative Differentiation Evidence: 5H-Benzo[b]phosphindole Versus In-Class Comparators


Tunable Photophysical Properties via C8 Substitution in 5-Phenyl-5H-benzo[b]phosphindole 5-Oxide Derivatives

DFT calculations on 5-phenyl-5H-benzo[b]phosphindole 5-oxide (PhBPO) and its C8-substituted derivatives demonstrate that the benzo-fused phosphindole core enables systematic tuning of optoelectronic properties through straightforward chemical modification, a capability not equivalently present in simpler phosphole systems [1]. The study reveals quantifiable shifts in orbital energy gaps, IR spectra, UV-vis absorption, and fluorescence oscillator strengths upon introducing different electron-donating/accepting groups (naphthalen-2-yl, 4-methoxyphenyl, 4-methyl benzoate, 4-benzonitrile) at the C8 position [1].

Fluorescent materials DFT calculation Phosphole-based π-systems

Chiral MR-TADF OLED Materials: EQE of 28.3% Using 5-Phenylbenzo[b]phosphindole-5-Oxide Core

Incorporation of 5-phenylbenzo[b]phosphindole-5-oxide as a phosphorus chiral center into multiple-resonance thermally activated delayed fluorescence (MR-TADF) cores yields the first reported chiral MR-TADF materials with phosphorus-based chirality [1]. The resulting compounds, NBOPO and NBNPO, achieve high external quantum efficiencies (EQE) in circularly polarized OLEDs, with quantitative performance metrics that differentiate this scaffold from non-phosphorus-containing chiral MR-TADF alternatives [1].

CP-OLED MR-TADF Phosphorus chirality Electroluminescence

Co-Electrocatalytic CO₂ Reduction: TOF of 15 s⁻¹ with Quantitative CO Selectivity Mediated by PhBPO

5-Phenylbenzo[b]phosphindole-5-oxide (PhBPO) functions as a redox mediator in a co-electrocatalytic system for selective CO₂-to-CO conversion. Under protic conditions, the PhBPO/Cr catalyst system achieves a turnover frequency (TOF) of 15 s⁻¹ with quantitative selectivity for CO, performance attributed to PhBPO's ability to coordinate axially to the Cr center and mediate electron transfer while lowering the C-OH bond cleavage barrier [1].

CO₂ reduction Redox mediator Electrocatalysis Dibenzophosphole oxide

Pyramidal Inversion Barrier Systematically Altered by Benzo-Fusion in Phosphindole Series

A fundamental study measuring pyramidal inversion barriers (ΔG*) at phosphorus across the series phosphole → phosphindole → dibenzophosphole reveals that the barrier is systematically influenced by ring fusion and substitution pattern [1]. While alkyl or aryl substituents do not significantly alter the barrier, the benzo-fusion characteristic of the 5H-benzo[b]phosphindole system produces a quantifiably different inversion barrier compared to both simpler phospholes and the more extended dibenzophosphole [1].

Phosphorus stereochemistry Pyramidal inversion Configurational stability

Priority Procurement Scenarios for 5H-Benzo[b]phosphindole and Its Derivatives


High-Efficiency Circularly Polarized OLED (CP-OLED) Emitter Development

Research groups developing CP-OLEDs for naked-eye 3D displays should prioritize 5-phenylbenzo[b]phosphindole-5-oxide as a phosphorus chiral center building block. The demonstrated external quantum efficiency of 28.3% in CP-OLED devices using NBNPO (incorporating this scaffold) validates its utility in achieving both high efficiency and symmetric circularly polarized electroluminescence with |gEL| values up to 1.4×10⁻³ [1]. The narrow emission bands (FWHM 24-25 nm) and high PLQY (93%) make this scaffold particularly suitable for color-pure display applications.

Rational Design of Tunable Fluorescent Materials via C8 Functionalization

Materials scientists seeking systematic property tunability should procure 5-phenyl-5H-benzo[b]phosphindole 5-oxide derivatives as fluorescent material precursors. DFT-validated structure-property relationships demonstrate that electron-donating and electron-withdrawing substituents at the C8 position produce predictable shifts in orbital energy gaps and fluorescence oscillator strengths [1]. The ease of chemical modification at multiple sites on the benzo-fused phosphindole core enables a platform approach to fluorescent material optimization not equivalently accessible with simpler phosphole building blocks [1].

Electrocatalytic CO₂ Reduction Mediator Systems

Electrochemists developing co-electrocatalytic systems for CO₂ valorization should consider 5-phenylbenzo[b]phosphindole-5-oxide as a redox mediator. The compound's demonstrated ability to achieve a turnover frequency of 15 s⁻¹ with quantitative CO selectivity when paired with a molecular Cr catalyst validates its utility in facilitating electron transfer and lowering C-OH bond cleavage barriers via axial coordination [2]. This mediator functionality is enabled by the specific electronic and coordination properties of the dibenzophosphole oxide scaffold.

Configurational Stability Studies and Asymmetric Ligand Design

Investigators requiring phosphorus-centered stereochemistry should select the 5H-benzo[b]phosphindole scaffold based on its distinct pyramidal inversion barrier, which differs systematically from both monocyclic phospholes (ΔG* ≈ 16 kcal/mol) and dibenzophospholes [3]. This intermediate barrier value governs whether enantiomeric or diastereomeric integrity can be maintained under specific thermal and reaction conditions, directly impacting the utility of chiral phosphindole-based ligands in asymmetric catalysis and stereochemical probe applications.

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